5-Ethyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Ethyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a thiadiazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where an ethyl group is added to the pyrimidine ring.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-Ethyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
- 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine
Uniqueness
Compared to similar compounds, 5-Ethyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-2-10-7-14-12(15-8-10)19-11-3-5-18(6-4-11)13-17-16-9-20-13/h7-9,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRXLGXAUJYKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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